molecular formula C9H8N2O B094405 4-Hydroxy-1-phenylpyrazole CAS No. 1076-60-4

4-Hydroxy-1-phenylpyrazole

Cat. No. B094405
CAS RN: 1076-60-4
M. Wt: 160.17 g/mol
InChI Key: PAIIFXHEHLRVNC-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenylpyrazole is a member of the class of pyrazoles that is 1H-pyrazole substituted by a phenyl group at position 1 . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The synthesis starts with the isoxazoles, which react with 2,4-dinitrophenylhydrazine (DNPH) to generate both E/Z isomers of 4-hydrazonomethylisoxazoles .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1-phenylpyrazole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .


Chemical Reactions Analysis

Pyrazole derivatives are one of the most studied groups of compounds among the azole family . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Synthesis of Derivatives

The compound is used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives are synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .

Antioxidant Activity

The synthesized derivatives of 1-Phenyl-1H-pyrazol-4-ol have shown good radical scavenging activity . Some of these derivatives are even more active than ascorbic acid, which is commonly used as a standard .

Anticancer Activity

Several derivatives of 1-Phenyl-1H-pyrazol-4-ol have shown cytotoxic properties on colorectal RKO carcinoma cells . For instance, compound 3i has exhibited an IC50 of 9.9±1.1 μM against RKO cells .

Antibacterial Properties

The pyrazole scaffold, which includes 1-Phenyl-1H-pyrazol-4-ol, has been associated with antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.

Anti-inflammatory Properties

Pyrazoles, including 1-Phenyl-1H-pyrazol-4-ol, have been associated with anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antitumor Drugs

Pyrazoles have potential applications in the medicinal chemistry industry as antitumor drugs . This is due to their cytotoxic properties on several human cell lines .

Analgesic Properties

The pyrazole scaffold, which includes 1-Phenyl-1H-pyrazol-4-ol, has been associated with analgesic properties . This suggests potential applications in pain management.

Anticonvulsant Properties

Pyrazoles, including 1-Phenyl-1H-pyrazol-4-ol, have been associated with anticonvulsant properties . This suggests potential applications in the treatment of convulsive disorders.

Safety And Hazards

Phenylpyrazole insecticides, including 4-Hydroxy-1-phenylpyrazole, have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Due to the biological and medicinal properties of pyranopyrazoles, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This review focuses on the recent developments in multicomponent synthesis of pyranopyrazole and spiroconjugated pyranopyrazole systems . The present review describes the literature reports for the period 2005 to 2018 .

properties

IUPAC Name

1-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIFXHEHLRVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339316
Record name 4-Hydroxy-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazol-4-ol

CAS RN

1076-60-4
Record name 4-Hydroxy-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazol-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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